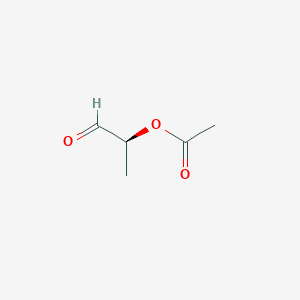
Propanal, 2-(acetyloxy)-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanal, 2-(acetyloxy)-, (2S)-: is a chiral aldehyde derivative with significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method involves the aldol condensation of acetaldehyde with acetic anhydride, followed by selective reduction and purification steps.
Grignard Reaction: Another approach is the reaction of a Grignard reagent with an appropriate ester, followed by hydrolysis and purification.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, the compound can be produced via catalytic hydrogenation of acetyloxy-substituted alkenes under controlled conditions.
Fermentation Processes: Some biotechnological methods involve the fermentation of specific substrates using engineered microbial strains to produce the desired compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Propanal, 2-(acetyloxy)-, (2S)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to primary alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used under mild to moderate conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a substrate in catalytic reactions to study reaction mechanisms.
Biology:
Enzyme Studies: Utilized in enzyme kinetics and inhibition studies.
Metabolic Pathways: Investigated for its role in metabolic pathways and biochemical reactions.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Diagnostics: Used in the synthesis of diagnostic agents and biomarkers.
Industry:
Polymer Production: Employed in the production of specialty polymers and resins.
Flavor and Fragrance: Utilized in the synthesis of flavor and fragrance compounds.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Inhibition: Propanal, 2-(acetyloxy)-, (2S)- can inhibit specific enzymes by forming covalent bonds with active site residues.
Signal Transduction: It may modulate signal transduction pathways by interacting with key signaling molecules.
Metabolic Pathways: The compound can be metabolized to active intermediates that participate in various biochemical pathways.
Comparación Con Compuestos Similares
Formaldehyde: A simpler aldehyde with widespread industrial applications.
Acetaldehyde: Another simple aldehyde used in organic synthesis and industrial processes.
Glycolaldehyde: A two-carbon aldehyde involved in prebiotic chemistry and metabolic pathways.
Uniqueness:
Chirality: The (2S)- configuration imparts unique stereochemical properties that influence its reactivity and interactions.
Functional Groups: The presence of both aldehyde and acetyloxy groups allows for diverse chemical transformations and applications.
Propiedades
Número CAS |
66875-70-5 |
|---|---|
Fórmula molecular |
C5H8O3 |
Peso molecular |
116.11 g/mol |
Nombre IUPAC |
[(2S)-1-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C5H8O3/c1-4(3-6)8-5(2)7/h3-4H,1-2H3/t4-/m0/s1 |
Clave InChI |
FXPPNKAYSGWCQG-BYPYZUCNSA-N |
SMILES isomérico |
C[C@@H](C=O)OC(=O)C |
SMILES canónico |
CC(C=O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


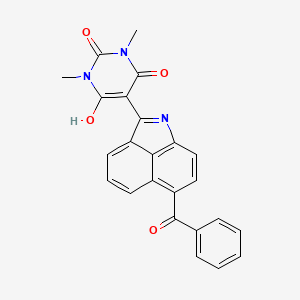

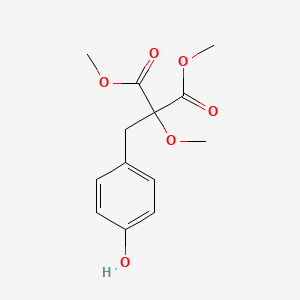

![1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile](/img/structure/B13931757.png)
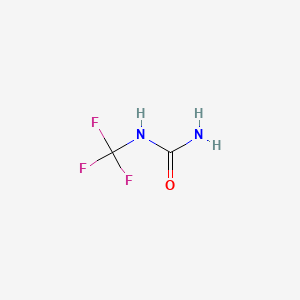

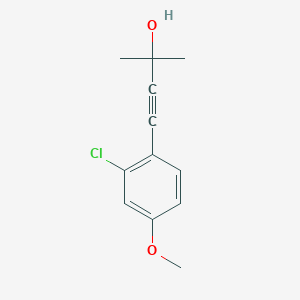
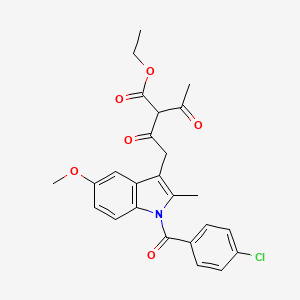
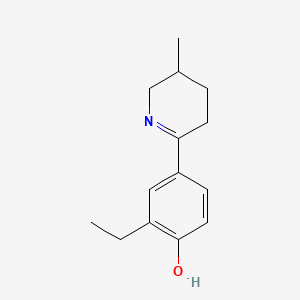

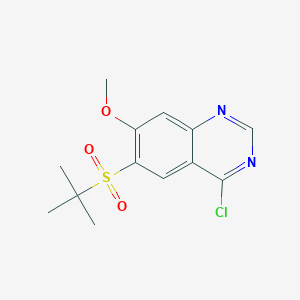
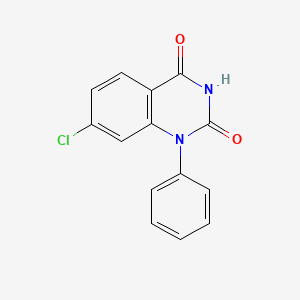
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester](/img/structure/B13931794.png)
